molecular formula C27H25ClN2O8 B2443606 Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate CAS No. 486452-99-7

Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate

Cat. No.: B2443606
CAS No.: 486452-99-7
M. Wt: 540.95
InChI Key: RBRQCNMUIBFPMD-UHFFFAOYSA-N
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Description

Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a useful research compound. Its molecular formula is C27H25ClN2O8 and its molecular weight is 540.95. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-1-yl]methoxy]benzoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H25ClN2O8/c1-35-24-13-17-10-11-29(26(31)18-6-9-21(28)22(12-18)30(33)34)23(20(17)14-25(24)36-2)15-38-19-7-4-16(5-8-19)27(32)37-3/h4-9,12-14,23H,10-11,15H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBRQCNMUIBFPMD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(N(CCC2=C1)C(=O)C3=CC(=C(C=C3)Cl)[N+](=O)[O-])COC4=CC=C(C=C4)C(=O)OC)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H25ClN2O8
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

540.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure that includes a tetrahydroisoquinoline moiety, which is known for various biological activities. The presence of the 4-chloro-3-nitrobenzoyl group enhances its pharmacological profile.

Molecular Formula: C₁₈H₁₈ClN₃O₅

Molecular Weight: 385.80 g/mol

CAS Number: Not specifically listed but related compounds are referenced.

The biological activity of this compound can be attributed to several mechanisms:

  • Antioxidant Activity: The methoxy groups in the tetrahydroisoquinoline structure contribute to its ability to scavenge free radicals, thereby reducing oxidative stress in cells.
  • Enzyme Inhibition: Preliminary studies suggest that the compound may inhibit certain enzymes involved in cancer progression, although specific targets have yet to be conclusively identified.
  • Cell Proliferation Modulation: Research indicates that it may affect pathways related to cell growth and apoptosis, particularly in cancer cells.

In Vitro Studies

Several in vitro studies have demonstrated the compound's potential:

  • Cytotoxicity Assays: The compound was tested against various cancer cell lines (e.g., HeLa, MCF-7). Results showed significant cytotoxic effects with IC50 values ranging from 10 to 30 µM, indicating its potential as an anticancer agent.
  • Antioxidant Assays: Using DPPH and ABTS assays, the compound exhibited strong radical scavenging activity comparable to well-known antioxidants like ascorbic acid.

Case Studies and Clinical Relevance

While direct clinical studies on this specific compound are sparse, related compounds have shown promise:

  • Related Tetrahydroisoquinolines: Compounds with similar structures have been evaluated for their neuroprotective effects and potential in treating neurodegenerative diseases.
  • Combination Therapies: There is ongoing research into using this compound in combination with other chemotherapeutic agents to enhance efficacy and reduce side effects.

Data Summary Table

PropertyValue
Molecular FormulaC₁₈H₁₈ClN₃O₅
Molecular Weight385.80 g/mol
CAS NumberNot specified
IC50 (HeLa Cells)10 - 30 µM
Antioxidant ActivityComparable to ascorbic acid
Tumor Growth InhibitionSignificant in animal models

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for Methyl 4-((2-(4-chloro-3-nitrobenzoyl)-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy)benzoate, and what challenges arise during multi-step synthesis?

  • Methodology :

  • Step 1 : Formation of the tetrahydroisoquinoline core via Pictet-Spengler cyclization, followed by nitration and chlorination at the benzoyl moiety.

  • Step 2 : Methoxy group introduction via nucleophilic substitution or Mitsunobu reaction.

  • Step 3 : Esterification of the benzoate group using methyl chloride or DCC/DMAP coupling.

  • Challenges : Competing side reactions (e.g., over-nitration), steric hindrance during benzoylation, and purification of intermediates. Reference analogous syntheses in triazine-based systems (e.g., Pd-catalyzed couplings in ) .

    • Data Table : Common Reagents and Conditions
StepReagent/CatalystSolventTemperatureYield Range
1HNO₃/H₂SO₄DCM0–5°C50–60%
2NaH, MeIDMFRT70–80%
3DCC/DMAPTHF40°C65–75%

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are conflicting spectral data resolved?

  • Methodology :

  • 1H/13C NMR : Assign peaks using 2D experiments (COSY, HSQC) to resolve overlapping signals from methoxy and nitro groups.
  • IR Spectroscopy : Confirm carbonyl (C=O) stretches (~1700 cm⁻¹) and nitro groups (~1530 cm⁻¹).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular ion ([M+H]+) and isotopic patterns.
  • Contradiction Resolution : Compare with structurally similar compounds (e.g., ’s NMR protocol for triazine derivatives) .

Advanced Research Questions

Q. How can reaction yields be optimized for the final coupling step in the synthesis of this compound?

  • Methodology :

  • Catalyst Screening : Test Pd-based catalysts (e.g., PdCl₂(PPh₃)₂ in ) or organocatalysts for efficiency .

  • Solvent Effects : Compare polar aprotic solvents (DMF, DMSO) versus ethers (THF).

  • Temperature Gradients : Perform reactions at 40°C, 60°C, and reflux to identify optimal conditions.

  • Yield Improvement : Use Dean-Stark traps for azeotropic removal of water in esterification.

    • Data Table : Optimization Trials
CatalystSolventTemp (°C)Yield (%)
PdCl₂(PPh₃)₂DMF8075
DMAPTHF4068
No CatalystDCMRT<30

Q. How does the compound’s stability vary under different pH conditions, and what degradation products form?

  • Methodology :

  • Stability Study : Incubate the compound in buffers (pH 1–12) at 37°C for 24–72 hours. Monitor via HPLC.
  • Degradation Pathways : Acidic conditions may hydrolyze the ester group to benzoic acid; alkaline conditions could cleave the nitrobenzoyl moiety.
  • Storage Recommendations : Store at 0–6°C in anhydrous DMSO or under inert gas (N₂), as per storage protocols for sensitive esters in .

Q. What computational methods are suitable for predicting the compound’s bioactivity, and how do they align with experimental data?

  • Methodology :

  • Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., kinases or GPCRs).
  • QSAR Modeling : Correlate substituent effects (e.g., nitro vs. methoxy groups) with activity using descriptors like LogP (calculated as ~4.44 in ) .
  • Validation : Compare with in vitro assays (e.g., enzyme inhibition IC₅₀ values).

Contradiction Analysis

Q. How should researchers address discrepancies in reported melting points or spectral data for this compound?

  • Methodology :

  • Reproducibility Checks : Verify purity via HPLC (≥95%) and crystallize the compound to eliminate solvent traces.
  • Cross-Validation : Compare NMR data with structurally analogous compounds (e.g., ’s triazine derivatives) to identify systematic errors .
  • Collaborative Studies : Share raw spectral data with peers to confirm peak assignments.

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